
2-Acetyl-3-chlorothiophene
Descripción general
Descripción
2-Acetyl-3-chlorothiophene is a thiophene derivative, a class of heterocyclic compounds that have garnered interest due to their diverse applications in various fields such as medicine, chemistry, and food . Thiophene derivatives are known for their interesting biological activities and are utilized in the production of pharmaceuticals, agrochemicals, dyes, and electrophotogenerator agents .
Synthesis Analysis
The synthesis of 2-acetylthiophene derivatives can be achieved through various methods. One common approach is the Friedel-Crafts reaction, which involves the acetylation of thiophene with acetic anhydride . Another method is the Cross-Coupling reaction . Specific conditions such as the use of iodine, phosphoric acid, or phosphotungstic acid as catalysts have been reported to yield 2-acetylthiophene with varying degrees of success . Additionally, the synthesis of related compounds, such as 2-acetyl-3-amino-5-[(2-oxopropyl)sulfanyl]-4-cyanothiophene, has been described, involving reactions of malononitrile with CS2 and chloroacetone followed by cyclization .
Molecular Structure Analysis
The molecular structure of thiophene derivatives has been extensively studied using various spectroscopic techniques and computational methods. For instance, the molecular structure of a novel thiophene-containing compound was determined by X-ray crystallography, and its spectroscopic properties were calculated using DFT B3LYP/6-31G (d,p) method, showing good agreement with experimental data . Similarly, the molecular and electronic structures of 2-acetylthiophene and its derivatives have been analyzed using high-level ab initio calculations .
Chemical Reactions Analysis
The chemical behavior of the thiophene ring in 2-acetylthiophenes is complex and has been the subject of various studies. These compounds can undergo a range of reactions, including bromination, which leads to the formation of derivatives like 2-acetyl-5-bromothiophene . The reactivity of the thiophene ring is influenced by the presence of substituents, which can affect the compound's stability and electronic properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-acetylthiophene and its derivatives have been characterized through experimental and computational studies. For example, the enthalpies of combustion, vaporization, and sublimation of 2- and 3-acetylthiophenes have been measured, and their gas-phase enthalpies of formation have been determined . The conformational preferences of 5-substituted 2-acetylthiophenes have been investigated through infrared spectroscopy and theoretical calculations, revealing that the O,S-cis conformer predominates . Additionally, the non-linear optical (NLO) properties and the biological properties relevant to drug design have been analyzed for these compounds .
Aplicaciones Científicas De Investigación
Structural Analysis and Vibrational Assignments
The structure and vibrational frequencies of 2-acetyl-3-chlorothiophene (ACT) have been extensively studied using techniques like FT-IR, Raman, and single-crystal X-ray diffraction. These studies help in understanding the optimized geometric parameters and vibrational assignments of ACT, contributing to a deeper knowledge of its physical and chemical properties (Kumar et al., 2014).
Reactivity Studies
Research on the reactivity of thiophene derivatives, including ACT, in various chemical reactions has been conducted. For example, studies on the relative reactivities of furan and thiophene derivatives in acetylations provide insights into the chemical behavior of ACT in electrophilic substitution reactions (Linda & Marino, 1967).
Catalysis
The use of ACT in palladium-catalyzed direct arylation processes is notable. This application demonstrates the potential of ACT in facilitating the synthesis of polyfunctionalized arylated thiophenes, which are valuable in various chemical synthesis contexts (Beydoun & Doucet, 2011).
Metallorganic Chemistry
Research involving the reactions of ACT with different metal complexes like platinum, palladium, and nickel provides insights into its potential applications in organometallic chemistry. These studies help understand the formation of various thiaplatinacycles, which are crucial in homogeneous catalysis and materials science (Hernández et al., 2001).
Synthesis of Derivatives
The synthesis of heterocyclic chalcone analogues using 2-acetyl-5-chlorothiophene has been explored. These studies contribute to the development of compounds with potential antioxidant properties, indicating the versatility of ACT derivatives in pharmaceutical and biochemical research (Kumar et al., 2013).
Quantum Computational and Spectroscopic Studies
ACT and its derivatives have been the subject of quantum computational and spectroscopic studies. These research efforts are aimed at understanding the molecular structure, electronic transitions, and bonding interactions, which are vital for the development of new materials and drugs (Rahuman et al., 2020).
Photochemical Applications
The synthesis and photochemical study of certain derivatives of ACT for potential use in photo-induced luminescent media is an emerging area of interest. These applications are significant for the development of recording media for archival three-dimensional optical memory (Krayushkin et al., 2008).
Safety And Hazards
2-Acetyl-3-chlorothiophene is toxic if swallowed, harmful in contact with skin, and harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and seeking immediate medical attention if swallowed .
Propiedades
IUPAC Name |
1-(3-chlorothiophen-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClOS/c1-4(8)6-5(7)2-3-9-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVITKMOMFXUKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CS1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363364 | |
| Record name | 2-Acetyl-3-chlorothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetyl-3-chlorothiophene | |
CAS RN |
89581-82-8 | |
| Record name | 2-Acetyl-3-chlorothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

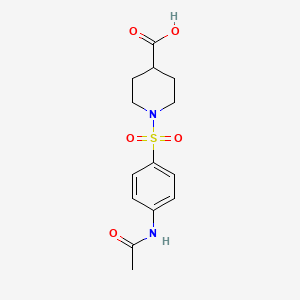
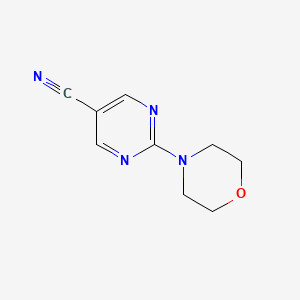
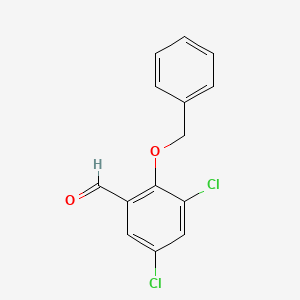
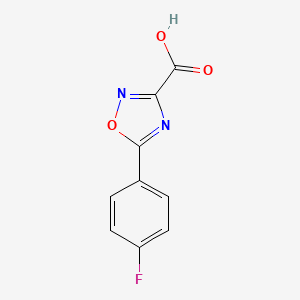
![1-[3-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde](/img/structure/B1332580.png)
![3,10-Bis(chloromethyl)di[1,2,4]triazolo[4,3-a:3,4-c]quinoxaline](/img/structure/B1332585.png)
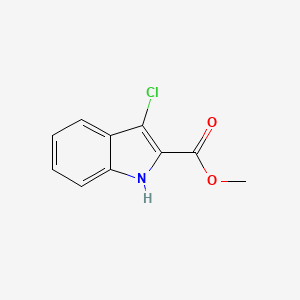
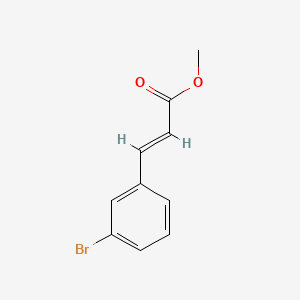



![2-{[3-(Trifluoromethyl)benzyl]oxy}-1-naphthaldehyde](/img/structure/B1332624.png)
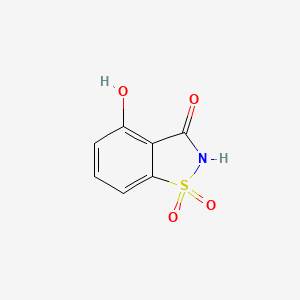
![Methyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B1332660.png)